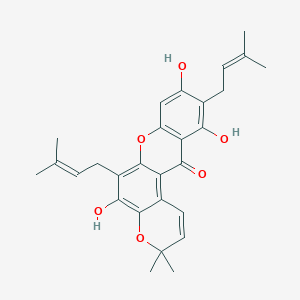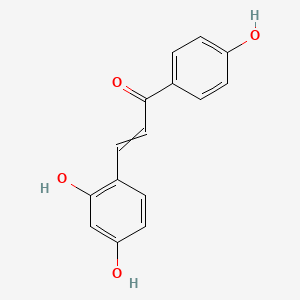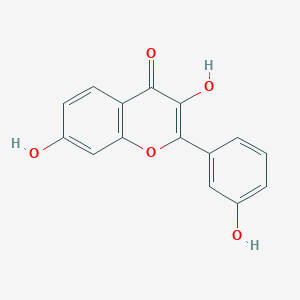
Alogliptin Related Compound 29
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .
Synthesis Analysis
The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .Molecular Structure Analysis
The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .Chemical Reactions Analysis
The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.Applications De Recherche Scientifique
Diabetes Management
Alogliptin is a FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 (DPP-4) . It is used in the management of diabetes . The drug works by increasing the levels of incretin hormones in the body that help to control blood sugar by increasing insulin release, especially after a meal .
Drug Delivery Systems
Alogliptin has been used in the formulation of polymeric nanoparticles for the management of diabetes . These nanoparticles were prepared using the nanoprecipitation method and further optimized by Box–Behnken experimental design . The in vitro release data of Alogliptin-loaded nanoparticles reveals a prolonged release pattern .
Treatment of Type 2 Diabetes Mellitus (T2DM)
Alogliptin is extensively used in the treatment of T2DM . It is part of a class of drugs known as gliptins, which are DPP-4 inhibitors . These drugs work by blocking the action of DPP-4, an enzyme which destroys the hormone incretin. Incretins help the body produce more insulin only when it is needed and reduce the amount of glucose being produced by the liver when it’s not needed .
Interaction with Gut Microbiota
Studies have shown that Alogliptin may interact with gut microbiota . Certain gliptins exhibited similar binding scores to bacterial DPP-4 homologs as they did with human DPP-4, suggesting a potential interaction of these drugs with gut microbiota . This could help in understanding the interplay between gliptins and gut microbiota DPP-4 homologs, considering the intricate relationship between the host metabolism and microbial communities in the gut .
Structure-Based Design and Optimization
Alogliptin and related quinazolinone-based DPP-4 inhibitors have been designed and optimized based on the structure of the serine protease DPP-4 . This structure-based design and optimization process has led to the development of potent, selective inhibitors of DPP-4 .
Inhibition of Bacterial DPP-4-like Proteins
A compound (daurisoline-d4) has been identified that is capable of inhibiting Bacteroides DPP-4-like protein in vitro and in vivo . This compound targets this specific Bacteroides DPP-4 without affecting human DPP-4, and thus, it is proposed as a treatment for T2DM .
Safety And Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Alogliptin Related Compound 29 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Coupling of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid using DCC and DMAP as coupling agents in DMF solvent.", "Step 2: Purification of the crude product by column chromatography using a mixture of methanol and ethyl acetate as eluent.", "Step 3: Recrystallization of the purified product from a mixture of methanol and water to obtain Alogliptin Related Compound 29 in high purity." ] } | |
Numéro CAS |
1246610-74-1 |
Nom du produit |
Alogliptin Related Compound 29 |
Formule moléculaire |
C23H29N5O4 |
Poids moléculaire |
439.52 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Loxoprofen acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)




![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)

